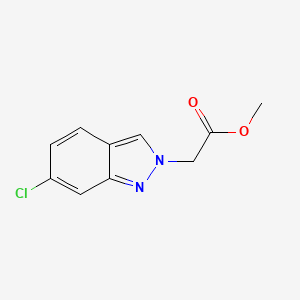

Methyl 2-(6-chloro-2H-indazol-2-YL)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2O2 |

|---|---|

Molecular Weight |

224.64 g/mol |

IUPAC Name |

methyl 2-(6-chloroindazol-2-yl)acetate |

InChI |

InChI=1S/C10H9ClN2O2/c1-15-10(14)6-13-5-7-2-3-8(11)4-9(7)12-13/h2-5H,6H2,1H3 |

InChI Key |

BTBRULOMXAERGE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=C2C=CC(=CC2=N1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2H-Indazole Derivatives Precursors

The synthesis of Methyl 2-(6-chloro-2H-indazol-2-YL)acetate begins with the formation of the foundational 6-chloro-2H-indazole core. The strategic placement of the chloro group and the subsequent N-alkylation are pivotal steps that have been the subject of extensive research.

Conventional Cyclization and Condensation Routes to the Indazole Core

The construction of the indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has been traditionally achieved through various cyclization and condensation reactions. A common approach involves the intramolecular cyclization of substituted hydrazones. nih.gov For instance, hydrazones derived from substituted acetophenones or benzophenones can be cyclized in the presence of a dehydrating agent like polyphosphoric acid (PPA) to form the indazole core. nih.gov

Another classical method starts from ortho-substituted nitroaromatics. For example, 2-nitrobenzaldehydes can be condensed with primary amines to form an imine, which then undergoes reductive cyclization to yield a 2H-indazole. organic-chemistry.org This transformation is often promoted by reducing agents such as tri-n-butylphosphine. organic-chemistry.org Similarly, o-halobenzaldehydes or ketones can react with hydrazine (B178648) under heating to produce 1H-indazoles, which exist in tautomeric equilibrium with the 2H-form. acs.org

A notable one-pot, three-component reaction for the synthesis of 2H-indazole derivatives involves the copper-catalyzed reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). organic-chemistry.orgevitachem.com This method is valued for its efficiency and tolerance of various functional groups. organic-chemistry.org

Regioselective Synthesis of 2H-Indazole Isomers and Control

A significant challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the substitution, as reactions can occur at either the N1 or N2 position of the indazole ring. beilstein-journals.orgbeilstein-journals.org The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov However, various strategies have been developed to selectively obtain the desired 2H-isomer, which is the required precursor for this compound.

The choice of alkylating agent, base, and solvent system plays a crucial role in directing the alkylation to the N2 position. For instance, Mitsunobu reactions, which involve an alcohol, a phosphine, and an azodicarboxylate, have shown a preference for producing N2-substituted indazoles. nih.govpatsnap.com One study demonstrated that the N-alkylation of an indazole derivative under Mitsunobu conditions resulted in a 2.5:1 ratio in favor of the N2-isomer. nih.gov

Furthermore, the nature of substituents on the indazole ring can influence regioselectivity. Electron-withdrawing groups at the C7 position, such as nitro (NO₂) or methoxycarbonyl (CO₂Me), have been shown to confer excellent N2-regioselectivity (≥ 96%) during alkylation. nih.gov While direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 products, specific conditions can be optimized. beilstein-journals.orgbeilstein-journals.org For example, the use of cesium carbonate as a base in dioxane has been reported to favor N1-alkylation, while other conditions can be tailored to enhance N2-substitution. beilstein-journals.orgpatsnap.com

A patent for the preparation of a related compound, 6-chloro-2-methyl-2H-indazole-5-amine, describes the methylation of 6-chloro-5-nitro-1H-indazole using trimethyloxonium (B1219515) tetrafluoroborate, which selectively yields the N2-methylated product. ambeed.com This highlights a specific method for achieving N2-alkylation on a 6-chloroindazole scaffold.

Specific Derivatization Approaches to Introduce the Methyl Acetate (B1210297) Moiety

Once the 6-chloro-2H-indazole core is established, the final step is the introduction of the methyl acetate group at the N2 position. This is typically achieved through an N-alkylation reaction using a suitable electrophile. A common reagent for this transformation is methyl 2-bromoacetate or a similar haloacetate ester.

The general synthetic route for this compound involves the initial formation of the 6-chloro-indazole ring, followed by a regioselective N-alkylation. beilstein-journals.org The final step may involve an esterification if the side chain is introduced as a carboxylic acid. beilstein-journals.org For instance, if 2-(6-chloro-2H-indazol-2-yl)acetic acid is synthesized first, it can be esterified with methanol (B129727) in the presence of an acid catalyst to yield the final methyl ester product. beilstein-journals.org

The direct alkylation of 6-chloro-1H-indazole with methyl 2-bromoacetate in the presence of a suitable base and solvent system, optimized for N2-selectivity, represents a direct pathway to the target compound. The principles of regioselective control discussed in the previous section are directly applicable here to maximize the yield of the desired 2H-indazole derivative.

Advanced Synthetic Approaches to the Core and its Derivatives

Beyond conventional methods, advanced synthetic strategies employing transition metal catalysis and specific acid-base catalysis have emerged as powerful tools for the construction and functionalization of the indazole core, offering improved efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Methodologies

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indazoles are no exception. mdpi.com Palladium-catalyzed reactions are particularly prominent. hymasynthesis.com One such method involves the palladium-catalyzed reaction between 2-bromobenzyl bromides and arylhydrazines to afford 2-substituted-2H-indazoles in a single step. hymasynthesis.com This process relies on a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and subsequent oxidation. hymasynthesis.com

Rhodium catalysis has also been employed for the synthesis of 2H-indazoles through a [4+1] annulation of azoxy compounds with diazoesters. patsnap.com Furthermore, rhodium(III)-catalyzed C-H activation and annulation of azobenzenes with various partners is a modern approach to functionalized indazoles. patsnap.com

Copper-catalyzed reactions have proven effective as well. As mentioned earlier, a one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide is catalyzed by copper(I) oxide nanoparticles. organic-chemistry.org This method highlights the role of the copper catalyst in facilitating the crucial C-N and N-N bond formations. organic-chemistry.orgevitachem.com

Acid-Base Catalysis in Indazole Ring Formation

Acid and base catalysis plays a fundamental role in many of the classical and modern synthetic routes to indazoles. mdpi.com In conventional cyclization reactions, strong acids like polyphosphoric acid act as both a catalyst and a dehydrating agent to promote ring closure. nih.gov

In the context of N-alkylation, the choice of base is critical for deprotonating the indazole NH and influencing the N1/N2 selectivity. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). beilstein-journals.orgnih.govpatsnap.com The interplay between the base's counter-ion and the solvent can lead to different regiochemical outcomes. For example, high N1-selectivity has been observed with NaH in THF for certain electron-deficient indazoles, potentially through coordination of the sodium cation. beilstein-journals.orgnih.gov

Acid catalysis is also employed in certain synthetic strategies. For instance, trifluoromethanesulfonic acid (TfOH) has been used to promote the regioselective N2-alkylation of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates. organic-chemistry.org This demonstrates that both acidic and basic conditions can be harnessed to control the formation of the desired 2H-indazole derivatives. mdpi.com Furthermore, acid-catalyzed esterification is a standard procedure for converting a carboxylic acid side chain into its corresponding methyl ester, a key final step in one possible synthetic route to the title compound. beilstein-journals.org

Green Chemistry Principles and Sustainable Synthesis Routes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like indazoles to develop more sustainable and environmentally friendly processes. mdpi.com These principles focus on minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.com

For the synthesis of 2H-indazoles, several green methodologies have been explored. One approach involves a one-pot, three-component reaction of 2-chloro- or 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles in a green solvent like polyethylene (B3416737) glycol (PEG 300). organic-chemistry.org This method offers advantages such as the use of a ligand-free catalyst and a recyclable solvent. organic-chemistry.org Another sustainable strategy utilizes a copper-catalyzed reaction with a broad substrate scope and high tolerance for various functional groups. organic-chemistry.org

Furthermore, the development of continuous-flow processes represents a significant advancement in the sustainable synthesis of related heterocyclic compounds. rsc.org This technique allows for better control over reaction parameters, enhanced safety, and often leads to higher yields and purity while minimizing the need for traditional purification methods like chromatography. rsc.org The application of such flow chemistry to the synthesis of this compound could offer a more atom-economical and environmentally benign alternative to traditional batch processes. rsc.org

Methodologies for Structural Elucidation and Confirmation of Synthesized Compounds

The unambiguous identification and characterization of synthesized compounds, including isomers, are critical in chemical research. A combination of spectroscopic techniques is routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between isomers of substituted indazoles, such as the N-1 and N-2 isomers of this compound. rug.nlcreative-biostructure.com The chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure and the electronic environment of the nuclei. creative-biostructure.com

For indazole derivatives, the position of substitution on the nitrogen atom significantly influences the chemical shifts of the protons and carbons in the heterocyclic ring. rug.nl For instance, in ¹H NMR, the chemical shift of the proton at the C3 position is a key indicator for differentiating between N-1 and N-2 isomers. rug.nl Advanced NMR techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further aid in establishing the connectivity of atoms within the molecule. creative-biostructure.com

¹H and ¹³C NMR Data for Related Indazole Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 2-(4-Chlorophenyl)-2H-Indazole | CDCl₃ | δ 8.37 (d, J = 1.0 Hz, 1H), 7.87–7.83 (m, 2H), 7.77 (dq, J = 8.8, 0.9 Hz, 1H), 7.69 (dt, J = 8.5, 1.0 Hz, 1H), 7.51–7.47 (m, 2H), 7.33 (ddd, J = 8.8, 6.6, 1.1 Hz, 1H), 7.12 (ddd, J = 8.5, 6.6, 0.8 Hz, 1H) nih.gov | δ 150.05, 139.19, 133.72, 129.83, 127.26, 123.03, 122.87, 122.17, 120.50, 120.42, 118.07 nih.gov |

| 2-(4-Methoxyphenyl)-2H-Indazole | CDCl₃ | δ 8.31 (d, J = 0.9 Hz, 1H), 7.83–7.76 (m, 3H), 7.70 (dt, J = 8.4, 1.0 Hz, 1H), 7.32 (ddd, J = 8.7, 6.6, 1.0 Hz, 1H), 7.11 (ddd, J = 8.4, 6.6, 0.8 Hz, 1H), 7.06–7.00 (m, 2H), 3.86 (s, 3H) nih.gov | δ 159.42, 149.71, 134.25, 126.66, 122.83, 122.55, 122.35, 120.43, 120.38, 117.90, 114.77, 55.73 nih.gov |

| 7-chloro-2-phenyl-2H-indazole | CDCl₃ | δ 8.37 (s, 1H), 7.87-7.85 (m, 2H), 7.57-7.55 (m, 1H), 7.48-7.44 (m, 2H), 7.38-7.30 (m, 2H), 7.00-6.96 (m, 1H) rsc.org | δ 147.3, 140.2, 129.5, 128.3, 126.1, 124.0, 123.2, 122.7, 121.7, 121.3, 119.3 rsc.org |

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable for determining the molecular weight and confirming the elemental composition of synthesized compounds. rsc.org For this compound, mass spectrometry would be used to verify the presence of the chlorine atom through its characteristic isotopic pattern (³⁵Cl and ³⁷Cl). evitachem.com

HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The technique is a standard method for characterizing newly synthesized molecules. rsc.org

Spectroscopic Analysis (e.g., FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. rug.nl For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the ester carbonyl group (C=O), the C-O stretching of the ester, and the various vibrations of the aromatic indazole ring system. The presence of the C-Cl bond would also give rise to a characteristic absorption in the fingerprint region of the spectrum. This information, combined with NMR and MS data, provides a comprehensive structural confirmation of the target compound. rug.nl

Pre Clinical Pharmacological and Biological Investigations

In Vitro Biological Activity Screening of Methyl 2-(6-chloro-2H-indazol-2-YL)acetate and Analogues

Assessment of Antiproliferative and Cytotoxic Potential in Cellular Models

Indazole derivatives are widely recognized for their potential as anticancer agents, with several compounds approved for clinical use. nih.govacs.org A multitude of in vitro studies have demonstrated the potent antiproliferative and cytotoxic activities of various indazole analogues against a range of human cancer cell lines.

A series of novel polysubstituted indazoles displayed significant antiproliferative activity, with IC₅₀ values ranging from 0.64 to 17 µM against A2780 (ovarian) and A549 (lung) cancer cell lines. nih.govnih.gov Further testing confirmed their activity against additional cell lines, including IMR32 (neuroblastoma), MDA-MB-231 (breast), and T47D (breast). nih.gov Similarly, another investigation into indazole derivatives identified a compound (2f) with potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values between 0.23 and 1.15 μM. acs.org Treatment of the 4T1 breast cancer cell line with this compound inhibited both cell proliferation and colony formation. acs.org

Indazol-pyrimidine-based derivatives have also shown promise. Five novel compounds in one study exhibited significant cytotoxic inhibitory activity against the MCF-7 breast cancer cell line, with IC₅₀ values ranging from 1.629 to 4.798 μM. researchgate.net Certain compounds from this series also showed potent activity against Caco2 (colorectal) and A549 (lung) cell lines, in some cases stronger than the reference drug. researchgate.net Furthermore, indazole analogues of curcumin (B1669340) have been evaluated, showing low to moderate cytotoxicity against MCF-7, HeLa (cervical), and WiDr (colorectal) cells. clockss.org One such analogue, compound 3b, was most effective against WiDr cells. clockss.org

The table below summarizes the cytotoxic potential of various indazole analogues across different human cancer cell lines.

| Indazole Analogue Type | Cancer Cell Line | Reported Activity (IC₅₀) | Source |

|---|---|---|---|

| Polysubstituted Indazoles | A2780 (Ovarian) | 0.64 - 17 µM | nih.govnih.gov |

| Polysubstituted Indazoles | A549 (Lung) | 0.64 - 17 µM | nih.govnih.gov |

| Indazole Derivative '2f' | Various | 0.23 - 1.15 µM | acs.org |

| Indazol-Pyrimidine Derivative '4f' | MCF-7 (Breast) | 1.629 µM | researchgate.net |

| Indazol-Pyrimidine Derivative '4i' | MCF-7 (Breast) | 1.841 µM | researchgate.net |

| Curcumin Indazole Analogue '3b' | WiDr (Colorectal) | 27.20 μM | clockss.org |

| 3-(pyrrolopyridin-2-yl)indazole '93' | HL60 (Leukemia) | 8.3 nM | nih.gov |

| 3-(pyrrolopyridin-2-yl)indazole '93' | HCT116 (Colorectal) | 1.3 nM | nih.gov |

Evaluation of Antimicrobial Efficacy (Antibacterial, Antifungal, Antiprotozoal)

The indazole scaffold is a promising framework for the development of new antimicrobial agents. mdpi.com Extensive research has focused on the efficacy of 2H-indazole derivatives against a variety of pathogens, including protozoa, fungi, and bacteria.

Antiprotozoal Activity: A series of 2H-indazole derivatives were designed and tested against selected intestinal and vaginal pathogens. mdpi.com The biological evaluations revealed potent antiprotozoal activity, with many compounds proving more effective than the reference drug metronidazole (B1676534). mdpi.com For instance, one 2,3-diphenyl-2H-indazole derivative (compound 18) was found to be 12.8 times more active than metronidazole against Giardia intestinalis. mdpi.com Studies on 2-phenyl-2H-indazole derivatives also confirmed strong antiprotozoal activity against Entamoeba histolytica, G. intestinalis, and Trichomonas vaginalis. nih.gov The presence of electron-withdrawing groups, such as a 4-chlorophenyl group at position 2, was found to enhance activity against all three protozoa. nih.govmdpi.com

Antifungal and Antibacterial Activity: In addition to their antiprotozoal effects, certain indazole analogues have demonstrated antifungal properties. Two 2,3-diphenyl-2H-indazole derivatives (compounds 18 and 23) showed in vitro growth inhibition against the yeasts Candida albicans and Candida glabrata. mdpi.com While many indazole compounds tested were largely inactive against bacterial strains like Escherichia coli and Salmonella enterica, highlighting their selectivity for protozoa, other studies have reported antibacterial potential within this class. mdpi.com For example, 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives have been synthesized and shown to possess antimicrobial activity. nih.gov

The table below summarizes the antimicrobial efficacy of selected indazole analogues.

| Indazole Analogue Type | Pathogen | Organism Type | Reported Activity | Source |

|---|---|---|---|---|

| 2,3-diphenyl-2H-indazole (Cmpd 18) | Giardia intestinalis | Protozoa | IC₅₀ = 0.041 µM (12.8x > Metronidazole) | mdpi.com |

| 2,3-diphenyl-2H-indazole (Cmpd 18) | Entamoeba histolytica | Protozoa | IC₅₀ = 0.052 µM | mdpi.com |

| 2,3-diphenyl-2H-indazole (Cmpd 18) | Trichomonas vaginalis | Protozoa | IC₅₀ = 0.134 µM | mdpi.com |

| 2-(4-chlorophenyl)-2H-indazole (Cmpd 8) | E. histolytica / G. intestinalis | Protozoa | Among most active derivatives | mdpi.com |

| 2,3-diphenyl-2H-indazole (Cmpd 18, 23) | Candida albicans | Fungus (Yeast) | Growth inhibition observed | mdpi.com |

| 2,3-diphenyl-2H-indazole (Cmpd 18, 23) | Candida glabrata | Fungus (Yeast) | Growth inhibition observed | mdpi.com |

Investigations into Anti-inflammatory Pathways and Modulation

Indazole derivatives have been identified as potent anti-inflammatory agents. mdpi.com Research indicates that their mechanism of action often involves the modulation of key inflammatory mediators.

In vitro studies have shown that certain 2H-indazole derivatives can inhibit human cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. mdpi.com This is significant because amebic infections, for example, are known to induce host COX-2, suggesting that its inhibition could be a valuable therapeutic strategy. mdpi.com Further investigations revealed that indazole and its derivatives can significantly inhibit pro-inflammatory cytokines such as Tumour Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) in a concentration-dependent manner. evitachem.com The maximum inhibition of IL-1β by some derivatives ranged from 73% to 79%. evitachem.com

In addition to cytokine and COX-2 inhibition, N-substituted indazolones have been shown to suppress the inflammatory process by blocking 5'-lipoxygenase activity. evitachem.com A study on new indazole analogues of curcumin also reported high anti-inflammatory activity, with one compound (3a) demonstrating an IC₅₀ value of 0.548 ± 0.062 μM in a protein denaturation assay, which was more potent than the standard diclofenac (B195802) sodium. nih.gov

Other Relevant Biological Activities (e.g., Antiviral, Anticonvulsant, Antihypertensive)

Beyond the activities previously described, the indazole scaffold has been associated with a broad range of other pharmacological effects, including antiviral, anticonvulsant, and antihypertensive properties. nih.govacs.org

Antiviral Activity: Tetrahydro-indazole derivatives have been synthesized and evaluated for their antiviral properties. nih.gov In one study, these analogues were tested against coxsackievirus B4 (CV-B4), human adenovirus 7 (HAdV7), and rotavirus Wa strain (RVA). nih.gov Specific derivatives exhibited moderate to promising activity against these viruses, with compounds 6ab and 6b showing notable efficacy against HAdV7 and the rotavirus strain. nih.gov General reviews also list anti-HIV activity as a known property of the indazole class. nih.gov

Anticonvulsant Activity: Indazole itself has been characterized as a potential anticonvulsant. acs.org It was shown to inhibit convulsions induced by pentylenetetrazole, electroshock, and strychnine (B123637) in mice, with ED₅₀ values of 39.9, 43.2, and 82.4 mg/kg, respectively. acs.org The anticonvulsant profile of indazole most closely resembled that of gabapentin (B195806) and phenytoin. acs.org Furthermore, specific indazole derivatives, such as those bearing a 1H-indazol-6-yl moiety, have been identified as positive allosteric modulators of GABAₐ receptors, a key target in the treatment of epilepsy. nih.gov

Antihypertensive Activity: Indazole derivatives have been explored for their potential in treating cardiovascular diseases, including hypertension. nih.gov The derivative YC-1 has been developed for its therapeutic potential in circulatory disorders, acting as an activator of soluble guanylyl cyclase, a key signaling molecule in the cardiovascular system. nih.gov Another derivative, 7-nitroindazole, has demonstrated an anti-hypertrophic effect on the heart and has been shown to reduce the wall thickness of the thoracic aorta and carotid arteries. nih.gov

Molecular Mechanism of Action Studies (Pre-clinical)

Target Identification and Validation (e.g., Kinase Inhibition, Receptor Binding, Enzyme Modulation)

The diverse biological activities of indazole derivatives stem from their ability to interact with a wide array of molecular targets. For this compound specifically, its structure suggests a likely mechanism involving the inhibition of protein kinases. evitachem.com The 6-chloro substitution is known to enhance electron withdrawal, which can modulate the indazole ring's electron density and improve affinity for biological targets. evitachem.com This modification is particularly effective in kinase inhibitors, where chloro substituents can deepen the binding within hydrophobic pockets of the enzyme. evitachem.com

Kinase Inhibition: The indazole scaffold is a core component of numerous approved kinase inhibitor drugs. nih.gov Pre-clinical studies have identified a range of specific kinase targets for indazole analogues.

Receptor Tyrosine Kinases (RTKs): Many indazole derivatives function as multi-target RTK inhibitors. nih.gov One study identified a compound that potently inhibited VEGFR-2 (IC₅₀ = 3.45 nM), Tie-2 (IC₅₀ = 2.13 nM), and EphB4 (IC₅₀ = 4.71 nM), all of which are crucial in angiogenesis. nih.gov

Fibroblast Growth Factor Receptor (FGFR): An indazole-based pharmacophore has been specifically identified for the inhibition of FGFR kinases, which are validated targets in cancer therapy. pcbiochemres.com

Other Kinases: Indazole derivatives have also been developed as inhibitors of Aurora kinases and Glycogen Synthase Kinase-3 (GSK-3), with molecular docking studies suggesting binding to the ATP binding site and hinge residues of these enzymes.

Enzyme Modulation: As detailed in the anti-inflammatory section (3.1.3), a primary mechanism for many indazole analogues is the inhibition of key enzymes in the inflammatory cascade.

Cyclooxygenase-2 (COX-2): Multiple studies confirm that indazole derivatives can directly inhibit COX-2. mdpi.com Docking calculations suggest a binding mode similar to that of the selective COX-2 inhibitor rofecoxib. mdpi.com

5'-Lipoxygenase: The anti-inflammatory action of some N-substituted indazolones is attributed, in part, to the inhibition of 5'-lipoxygenase activity. evitachem.com

Apoptosis Induction and Cell Cycle Arrest: The cytotoxic effects of indazole derivatives in cancer cells are often mediated through the induction of apoptosis.

Caspase Activation: The most active indazol-pyrimidine derivatives were found to induce apoptosis by activating caspase-3/7. researchgate.net

Bcl-2 Family Modulation: The derivative '2f' promoted apoptosis in 4T1 breast cancer cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. acs.org This was accompanied by a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS). acs.org

Cell Cycle Arrest: Some polysubstituted indazoles cause a block of cells in the S phase of the cell cycle, suggesting a mechanism involving the inhibition of enzymes related to DNA synthesis. nih.govnih.gov

The table below summarizes key molecular targets that have been identified for various indazole analogues.

| Target Class | Specific Target | Associated Activity | Source |

|---|---|---|---|

| Kinase | Protein Kinases (general) | Antiproliferative | evitachem.com |

| Kinase | VEGFR-2, Tie-2, EphB4 | Anti-angiogenic, Anticancer | nih.gov |

| Kinase | FGFR | Anticancer | pcbiochemres.com |

| Kinase | Aurora Kinases, GSK-3 | Anticancer | |

| Enzyme | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | mdpi.com |

| Enzyme | 5'-Lipoxygenase | Anti-inflammatory | evitachem.com |

| Apoptosis Pathway | Caspase-3/7 | Antiproliferative, Cytotoxic | researchgate.net |

| Apoptosis Pathway | Bax/Bcl-2 Regulation | Antiproliferative, Cytotoxic | acs.org |

| Receptor | GABAₐ Receptors | Anticonvulsant | nih.gov |

| Enzyme | Soluble Guanylyl Cyclase | Antihypertensive | nih.gov |

An extensive search of publicly available scientific literature has been conducted to gather information on the chemical compound "this compound," focusing on specific areas of pre-clinical pharmacological and biological investigations as requested. Despite a thorough search for data related to its cellular pathway modulation, protein-ligand interactions, and in vivo efficacy, no specific research findings, data tables, or detailed studies for this particular compound were found.

The scientific literature contains a significant amount of research on the broader class of indazole derivatives, highlighting their potential in various therapeutic areas. nih.govresearchgate.netresearchgate.net Studies on different indazole compounds have explored their effects on cellular processes such as apoptosis, mitochondrial membrane potential, and the generation of reactive oxygen species. nih.govrsc.org Furthermore, molecular docking and other computational methods are frequently used to analyze the interaction of various indazole derivatives with protein targets. rsc.orgderpharmachemica.comrsc.orgnih.gov Preclinical in vivo studies in animal models have also been reported for some compounds within this class to evaluate their efficacy. nih.govnih.govacs.org

However, this body of research does not specifically include "this compound." The available information is on other, often structurally more complex, indazole derivatives. Therefore, it is not possible to provide a scientifically accurate article on the specific pre-clinical pharmacological and biological investigations of "this compound" as outlined in the request, due to the absence of published data on this specific molecule.

Table of Compounds Mentioned

Structure Activity Relationship Sar and Lead Optimization

Design Principles for Methyl 2-(6-chloro-2H-indazol-2-YL)acetate Analogues and Derivatives

The design of analogues based on the this compound scaffold is rooted in established medicinal chemistry principles. The primary goal is to systematically modify the lead structure to enhance its interaction with the biological target, thereby improving potency and selectivity while maintaining favorable pharmacokinetic properties.

Key design strategies often involve:

Scaffold Hopping and Simplification: While the indazole core is generally retained due to its favorable binding interactions, researchers may explore simplified or alternative heterocyclic systems to probe the essential structural requirements for activity.

Substituent Modification: The chloro group at the C6-position and the methyl acetate (B1210297) moiety at the N2-position are primary sites for modification. The introduction of a variety of substituents with diverse electronic and steric properties allows for a thorough exploration of the chemical space around the lead compound.

Conformational Restriction: Introducing rigid elements or cyclic structures can lock the molecule into a specific conformation that may be more favorable for binding to the target, potentially increasing potency and selectivity.

Modulation of Physicochemical Properties: Modifications are often guided by the need to optimize properties such as solubility, lipophilicity (logP), and metabolic stability, which are crucial for oral bioavailability and in vivo efficacy.

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of this compound derivatives are highly sensitive to the nature and position of substituents on the indazole ring and the acetate side chain.

Substitutions on the Indazole Ring:

Systematic replacement of the 6-chloro group with other substituents has revealed important SAR trends. For instance, replacing it with other halogens (e.g., fluorine, bromine) or with small alkyl or alkoxy groups can modulate both potency and selectivity. Larger, bulkier groups at this position are often detrimental to activity, suggesting a sterically constrained binding pocket.

Modifications of the Acetate Side Chain:

Hydrolysis of the methyl ester to the corresponding carboxylic acid can sometimes lead to an increase in potency due to the formation of stronger interactions, such as salt bridges, with the target. However, this can also negatively impact cell permeability. Conversion of the ester to various amides (primary, secondary, or tertiary) introduces new possibilities for hydrogen bonding and can significantly alter the compound's physicochemical properties and biological profile. The nature of the substituent on the amide nitrogen is critical, with small, polar groups often being well-tolerated.

The following table summarizes the general impact of substituent modifications on the biological activity of 2H-indazol-2-yl acetate derivatives:

| Position of Modification | Type of Substituent | General Impact on Activity | Rationale |

| Indazole Ring (C6) | Other Halogens (F, Br) | Variable, can maintain or slightly alter potency | Halogen bonding and steric effects |

| Small Alkyl/Alkoxy | Often tolerated, may fine-tune lipophilicity | Hydrophobic interactions | |

| Bulky Groups | Generally decreases activity | Steric hindrance in the binding pocket | |

| Side Chain (Ester) | Carboxylic Acid | Can increase potency but may reduce permeability | Potential for stronger ionic interactions |

| Primary/Secondary Amides | Often maintains or improves activity | Introduction of new hydrogen bond donors/acceptors | |

| Tertiary Amides/Bulky Esters | Often decreases activity | Steric clash in the binding site |

Positional Isomerism and Regioisomeric Effects on Biological Activity

The indazole ring can be substituted at either the N1 or N2 position, leading to the formation of regioisomers. The biological activity of indazole-based compounds is often highly dependent on which nitrogen atom bears the substituent. For the 2-(6-chloro-indazol-yl)acetate series, the 2H-isomer is typically the one of interest.

Studies comparing the 1H- and 2H-regioisomers of various indazole derivatives have consistently shown significant differences in their biological profiles. beilstein-journals.org The relative orientation of the side chain with respect to the fused benzene (B151609) ring is drastically different between the two isomers, leading to distinct interactions with the biological target. In many cases, only one of the regioisomers exhibits the desired biological activity, highlighting the importance of regioselective synthesis. beilstein-journals.org

The position of the chloro substituent on the benzene ring also has a profound effect on activity. Moving the chlorine atom from the C6-position to other positions (e.g., C4, C5, or C7) can lead to a dramatic loss of potency. This suggests that the C6-position is optimal for placing a substituent of this nature, likely due to a specific interaction with a corresponding pocket in the target protein.

Bioisosteric Replacements and Their Influence on the Pharmacological Profile

Bioisosteric replacement is a powerful strategy in lead optimization, involving the substitution of one atom or group of atoms with another that has similar physical or chemical properties, with the aim of improving the compound's biological properties.

In the context of this compound, several bioisosteric replacements can be envisaged:

Replacement of the Ester Group: The ester functionality can be replaced with other groups that can act as hydrogen bond acceptors and have similar steric bulk. Common bioisosteres for esters include oxadiazoles, triazoles, and other five-membered heterocycles. These replacements can improve metabolic stability by removing a site susceptible to hydrolysis by esterases.

Replacement of the Indazole Ring: While less common due to the often critical role of the indazole scaffold, in some cases, it can be replaced by other bicyclic heteroaromatic systems such as benzimidazoles, indoles, or benzotriazoles. Such modifications can significantly alter the compound's electronic properties and hydrogen bonding capabilities.

Replacement of the Chloro Substituent: The chlorine atom can be replaced by other groups with similar electronic and steric properties, such as a trifluoromethyl (CF3) group or a cyano (CN) group. These changes can influence the compound's lipophilicity, metabolic stability, and binding interactions.

The table below provides examples of potential bioisosteric replacements and their anticipated effects:

| Original Group | Bioisosteric Replacement | Potential Advantages |

| Methyl Ester (-COOCH3) | 1,3,4-Oxadiazole | Improved metabolic stability, altered hydrogen bonding |

| Tetrazole | Increased acidity (if un-substituted), different spatial arrangement | |

| 6-Chloro (-Cl) | Trifluoromethyl (-CF3) | Increased lipophilicity, potential for enhanced binding |

| Cyano (-CN) | Altered polarity and hydrogen bonding potential |

Strategies for Enhanced Target Potency and Selectivity

The ultimate goal of lead optimization is to develop a compound with high potency for its intended target and high selectivity over other related targets to minimize off-target effects. Several strategies are employed to achieve this for analogues of this compound.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be a powerful tool. By visualizing how the lead compound binds to the target, researchers can design modifications that enhance favorable interactions and disrupt unfavorable ones. This rational approach can significantly accelerate the optimization process.

Fragment-Based Drug Discovery (FBDD): In this approach, small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. The indazole core itself can be considered a key fragment, and modifications can be guided by the properties of other fragments that bind in adjacent pockets.

Parallel Synthesis and High-Throughput Screening: The synthesis of large libraries of related compounds, followed by high-throughput screening, allows for the rapid exploration of a wide range of structural modifications. This empirical approach can identify unexpected SAR trends and lead to the discovery of highly potent and selective analogues.

Fine-Tuning of Physicochemical Properties: A systematic approach to optimizing lipophilicity, polarity, and other physicochemical properties is crucial. Often, a balance must be struck between potency and drug-like properties. For example, increasing lipophilicity might improve potency but can also lead to poor solubility and increased metabolic clearance.

Through the iterative application of these design principles and optimization strategies, medicinal chemists continue to refine the pharmacological profile of this compound and its derivatives, paving the way for the development of novel therapeutic agents with improved efficacy and safety.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking simulations are employed to predict the preferred orientation of Methyl 2-(6-chloro-2H-indazol-2-YL)acetate when bound to a specific protein target, thereby elucidating the basis of its biological activity. For this compound, which is recognized as a building block for kinase inhibitors, docking studies are essential to understand its interaction with the ATP-binding site of various kinases. evitachem.com

The mechanism of action often involves the chlorine atom at the 6-position of the indazole ring, which can enhance binding affinity within hydrophobic pockets of the target protein. evitachem.com The indazole core itself is a critical scaffold for establishing key interactions. The acetate (B1210297) group also plays a role in positioning the molecule correctly within the binding site.

Detailed ligand-protein interaction profiling from docking studies would typically identify:

Hydrogen Bonds: Interactions between the ester oxygen or indazole nitrogen atoms and amino acid residues like serine, threonine, or backbone amides.

Hydrophobic Interactions: Engagement of the chlorophenyl ring system within hydrophobic sub-pockets of the active site.

Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur in residues such as methionine or backbone carbonyls.

While specific docking scores for this compound are not widely published, the table below illustrates the typical output of such an analysis against hypothetical protein kinase targets.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Kinase A | -8.5 | Met120, Leu55, Val30 | Hydrophobic, Halogen Bond |

| Kinase B | -7.9 | Ser78, Lys45 | Hydrogen Bond |

| Kinase C | -9.1 | Phe180, Ala40, Ile175 | Hydrophobic, π-π Stacking |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, QSAR models can predict their therapeutic potential, such as anticancer or kinase inhibitory activity.

In similar chloro-substituted heterocyclic compounds, QSAR studies have demonstrated that specific molecular descriptors are crucial for determining biological effects. nih.govnih.gov These descriptors can be electronic, steric, or hydrophobic in nature. For instance, a QSAR model for related compounds found that the cytotoxic activity against certain cancer cell lines was highly dependent on the natural charge on specific atoms and the energy of the Highest Occupied Molecular Orbital (HOMO). nih.govnih.gov

A hypothetical QSAR model for a series of analogs based on this compound might take the following form:

Biological Activity (log 1/IC₅₀) = c₀ + c₁(HOMO) + c₂(LogP) + c₃(Molecular Surface Area)

Such models are invaluable for guiding the synthesis of new derivatives with potentially enhanced activity by optimizing these key structural and electronic features.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic nature of the ligand-protein complex over time, revealing information about conformational flexibility and binding stability. The acetate spacer in this compound imparts significant conformational flexibility, which allows the indazole core to orient itself optimally within a binding pocket. evitachem.com

Studies on structurally analogous compounds, such as Ethyl 2-(6-nitro-2H-indazol-2-yl)acetate, have provided specific conformational data. In that case, the plane of the acetate group was found to be nearly perpendicular to the indazole ring system, with a dihedral angle of 88.05 (7)°. researchgate.net This perpendicular orientation suggests that the side chain can adopt a position that minimizes steric hindrance while allowing the indazole ring to engage in primary binding interactions. MD simulations for this compound would explore the rotational freedom around the N-CH₂ and CH₂-C=O bonds, assessing the stability of different conformations and their impact on maintaining favorable interactions with a target protein.

In Silico Prediction of Pharmacological Profiles (e.g., ADMET properties prediction)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. While a specific experimental ADMET profile for this compound is not publicly detailed, predictive models can estimate these key parameters. These predictions help to identify potential liabilities, such as poor absorption or potential toxicity, before committing to expensive and time-consuming synthesis and testing.

The table below presents a set of hypothetical, predicted ADMET properties for the compound, based on standard computational models.

| ADMET Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Good | Likely well-absorbed from the gut. |

| Caco-2 Permeability | Moderate to High | Indicates good potential for passive diffusion across cell membranes. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited central nervous system effects. |

| Plasma Protein Binding (PPB) | >90% | High binding may affect free drug concentration. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |

| CYP450 3A4 Inhibition | Possible Inhibitor | Potential for drug-drug interactions should be investigated. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Reduced likelihood of causing cardiac arrhythmia. |

| Ames Mutagenicity | Non-mutagenic | Low probability of being a carcinogen. |

Electronic Structure and Quantum Chemical Analysis (e.g., Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) Analysis, Molecular Electrostatic Potential (MEP))

Quantum chemical analyses are used to understand the electronic properties of this compound, which govern its reactivity and intermolecular interactions.

Density Functional Theory (DFT): DFT calculations are used to optimize the molecular geometry and determine various electronic parameters. The 6-chloro substitution is known to be an electron-withdrawing group, which modulates the electron density of the indazole ring system, a feature that can enhance binding to biological targets. evitachem.com

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For related compounds, HOMO energy has been identified as a key descriptor in QSAR models, linking electronic structure to biological activity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. nih.gov For this compound, the MEP map would show electronegative regions (typically colored red or yellow) around the carbonyl oxygen atoms of the acetate group and the nitrogen atoms of the indazole ring, indicating sites susceptible to electrophilic attack or hydrogen bond donation. The chlorine atom would also contribute to the electronegative potential. The hydrogen atoms on the aromatic ring would represent areas of positive potential (colored blue), which are sites for nucleophilic attack. nih.gov

The following table summarizes key electronic properties that would be determined through such analyses.

| Quantum Chemical Property | Predicted Finding | Implication |

| HOMO-LUMO Energy Gap | Moderate | Indicates good kinetic stability but sufficient reactivity for biological interactions. |

| Dipole Moment | Non-zero | Confirms the polar nature of the molecule, influencing solubility and binding. |

| MEP Negative Regions | Carbonyl oxygens, Indazole nitrogens, Chlorine atom | Sites for hydrogen bonding and electrophilic interactions. |

| MEP Positive Regions | Aromatic and methylene (B1212753) hydrogens | Sites for nucleophilic interactions. |

Topological Insights and Intermolecular Interactions

The topology of this compound and its capacity for non-covalent interactions are key to its behavior in a biological system and its solid-state crystal packing. Analysis of structurally related indazole derivatives provides strong indications of the types of interactions this molecule can form.

π-π Stacking: The planar indazole ring system is capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein active site. Similar interactions have been observed in the crystal structures of related indazole compounds, where intermolecular π-π interactions between neighboring rings contribute to the stability of the crystal packing. nih.gov

Hydrogen Bonding: While lacking a classic hydrogen bond donor, the molecule can act as a hydrogen bond acceptor. The oxygen atoms of the acetate group and the nitrogen atoms of the indazole ring are potential acceptors. Furthermore, the C-H bonds adjacent to electron-withdrawing groups can act as weak hydrogen bond donors. Studies of a similar compound, Ethyl 2-(6-nitro-2H-indazol-2-yl)acetate, revealed the presence of C—H⋯O and C—H⋯N non-classical hydrogen bonds that link molecules into supramolecular layers. researchgate.net

These topological features and intermolecular forces are fundamental to the molecular recognition processes that underpin the compound's potential pharmacological activity.

Methyl 2 6 Chloro 2h Indazol 2 Yl Acetate in the Context of Drug Discovery

Evaluation as a Privileged Scaffold or Fragment in Drug Design

The indazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry, a term designated for molecular frameworks that can bind to multiple, unrelated biological targets. researchgate.net This versatility has led to the development of numerous commercially successful drugs containing the indazole core, such as Pazopanib and Axitinib, which are used in cancer therapy. nih.govresearchgate.net The significance of the indazole scaffold is further underscored by the fact that at least 43 indazole-based therapeutic agents are either in clinical use or undergoing clinical trials for a variety of diseases, including cancer, inflammation, and HIV. researchgate.netbenthamdirect.com

Methyl 2-(6-chloro-2H-indazol-2-YL)acetate itself is a synthetic derivative featuring key substitutions that enhance its utility as a drug discovery fragment. evitachem.com The characteristics of this compound are detailed below:

| Feature | Description | Significance in Drug Design |

| Core Scaffold | 2H-Indazole | A recognized privileged structure with a wide range of biological activities. nih.govaustinpublishinggroup.com It can form crucial hydrogen-bonding interactions with protein targets, similar to the adenine (B156593) ring of ATP, making it ideal for kinase inhibitors. nih.gov |

| 6-Chloro Substitution | A chlorine atom on the benzene (B151609) ring. | This substitution enhances the electron-withdrawing nature of the scaffold, which can modulate the electron density of the indazole ring. evitachem.com This modification often improves binding affinity by allowing the chloro group to occupy deep hydrophobic pockets in the target protein. evitachem.com |

| N2-Acetate Group | A methyl acetate (B1210297) group attached to the N2 position of the pyrazole (B372694) ring. | The acetate spacer provides conformational flexibility, enabling the indazole core to orient itself optimally within a binding site. evitachem.com This flexibility can be critical for achieving high potency, especially in kinase inhibitors where more rigid analogues may show reduced activity. evitachem.com |

The combination of the privileged indazole core with these specific functional groups makes this compound a valuable fragment for designing molecules with desired pharmacological profiles, particularly as anti-cancer and anti-inflammatory agents. evitachem.com

Application in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of small, low-molecular-weight molecules (fragments) for weak but efficient binding to a biological target. wikipedia.orgnih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. biosolveit.de The indazole scaffold, and by extension fragments like this compound, are well-suited for FBDD campaigns due to their structural simplicity and ability to form high-quality interactions. nih.govbiosolveit.de

A notable application of the indazole scaffold in FBDD is scaffold hopping . This medicinal chemistry strategy involves replacing a central molecular core (scaffold) in a known active compound with a structurally different but functionally similar core to discover novel compounds with improved properties. rsc.orgnih.gov The indazole ring is often used to replace other heterocyclic systems, such as indoles, to generate new chemical entities. rsc.org

Case Study: Scaffold Hopping from Indole (B1671886) to Indazole In one study, researchers successfully employed a scaffold hopping strategy to convert an MCL-1 selective inhibitor with an indole core into a dual inhibitor of both MCL-1 and BCL-2, two important anti-apoptotic proteins implicated in cancer. rsc.org

| Original Scaffold | Replacement Scaffold | Rationale | Outcome |

| Indole | N2-substituted indazole-3-carboxylic acid | To explore new chemical space and alter the selectivity profile. rsc.org | The new indazole-based compounds demonstrated improved dual inhibition of both MCL-1 and BCL-2, with minimal activity against BCL-xL, potentially offering a better therapeutic window. rsc.org |

This example illustrates the power of using the indazole scaffold to generate novel chemotypes with distinct biological activity profiles, a key goal in modern drug discovery. rsc.orgnih.gov

Development of Lead Compounds and Strategies for Further Optimization

The journey from an initial fragment hit to a clinical candidate involves a meticulous process of lead optimization. This process aims to enhance potency, selectivity, and pharmacokinetic properties through systematic structural modifications. The indazole scaffold provides a robust foundation for such optimization efforts. nih.govresearchgate.net

A common strategy involves using the indazole core as a "hinge-binder" that anchors the molecule into the ATP-binding site of protein kinases. mdpi.comtandfonline.com From this anchor point, chemists can explore different substitutions on the scaffold to achieve desired interactions with the target protein.

Optimization Strategies for Indazole-Based Compounds:

| Strategy | Description | Example |

| Structure-Guided Design | Utilizing X-ray crystallography or computational modeling to understand how a compound binds to its target, which then guides the design of new derivatives. nih.govtandfonline.com | In the development of FLT3 kinase inhibitors, docking studies showed that an indazole moiety acts as a key hinge binder. tandfonline.com This insight allowed for the rational design of new benzimidazole (B57391) derivatives with an indazole core, leading to compounds with potent, nanomolar inhibitory activity against drug-resistant FLT3 mutants. tandfonline.com |

| Fragment Growing | Starting with a small fragment hit, new chemical groups are systematically added to explore unoccupied pockets in the binding site and increase potency. biosolveit.de | A 3-aminoindazole fragment with weak activity against PDK1 (IC50 = 311 µM) was identified. nih.gov By adding a heterocyclic ring, researchers developed a lead-like compound with significantly increased potency (IC50 = 0.37 µM) while maintaining high ligand efficiency. nih.gov |

| SAR Exploration | (Structure-Activity Relationship) Synthesizing and testing a series of related compounds to understand how different functional groups at various positions affect biological activity. nih.gov | In the optimization of ITK inhibitors, a lead indazole compound (Ki = 43 nM) was improved by exploring different substitutions. This led to the discovery of a derivative with a calculated Ki of 0.8 nM, demonstrating a significant enhancement in potency through systematic SAR studies. nih.gov |

This compound can serve as a starting point for these optimization strategies. The ester group on the acetate side chain can be readily hydrolyzed to a carboxylic acid or converted to various amides, allowing for the introduction of diverse chemical functionalities to probe the target's binding site. mdpi.com

Future Directions in Medicinal Chemistry and Chemical Biology Applications

The versatility of the indazole scaffold ensures its continued relevance in medicinal chemistry and chemical biology. Future research is likely to focus on several key areas, leveraging new synthetic methodologies and a deeper understanding of biological systems.

One promising direction is the application of advanced synthetic techniques, such as C-H functionalization, to create novel indazole derivatives that are not accessible through traditional methods. rsc.org This allows for the late-stage modification of complex molecules, enabling chemists to rapidly generate diverse libraries of compounds for screening. rsc.org

Another area of focus is the development of highly selective inhibitors for specific biological targets. While indazoles are known to be effective kinase inhibitors, there is a growing interest in designing derivatives that can distinguish between closely related kinases to minimize off-target effects. nih.gov This can be achieved through sophisticated structure-based design and by targeting unique conformational states of the target protein.

Future Application Areas:

| Area | Description | Potential Impact |

| Chemical Probes | Designing indazole-based molecules with specific functionalities (e.g., photo-affinity labels, fluorescent tags) to study the function and localization of proteins within cells. | These tools can help elucidate complex biological pathways and identify new drug targets. |

| PET Tracers | Developing radiolabeled indazole derivatives for use in Positron Emission Tomography (PET) imaging. | A PET tracer based on an indazole scaffold has been developed to image COX-2 expression in models of neuroinflammation, showcasing the potential for these compounds as diagnostic tools. nih.gov |

| Targeted Protein Degradation | Incorporating the indazole scaffold into Proteolysis-Targeting Chimeras (PROTACs), which are molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. | This emerging modality offers a powerful new way to drug previously "undruggable" targets. |

The continued exploration of the chemical space around the 2H-indazole core, exemplified by compounds like this compound, will undoubtedly lead to new discoveries in both fundamental biology and therapeutic development. austinpublishinggroup.com

Emerging Research Areas and Potential Therapeutic Avenues (Pre-clinical Focus)

Beyond their established role as kinase inhibitors in oncology, indazole derivatives are being actively investigated for a wide range of other therapeutic applications. Pre-clinical studies are revealing their potential to address unmet medical needs in areas such as infectious diseases, cardiovascular conditions, and neurodegenerative disorders. benthamdirect.comnih.gov

The ability to modify the indazole scaffold at multiple positions allows for the fine-tuning of its properties to engage with diverse biological targets. This has led to the discovery of indazole-based compounds with novel mechanisms of action.

Emerging Therapeutic Targets and Indications:

| Therapeutic Area | Target/Mechanism | Research Findings |

| Infectious Diseases | Antileishmanial Agents | Novel 3-chloro-6-nitro-1H-indazole derivatives have shown promising activity against Leishmania major. Molecular modeling suggests these compounds bind effectively to the parasite's trypanothione (B104310) reductase enzyme, a key target for antileishmanial drugs. nih.gov |

| Cardiovascular Disease | p38α Kinase Inhibition | The indazole derivative ARRY-371797, a selective p38α MAPK inhibitor, has been investigated in clinical trials for treating dilated cardiomyopathy, a condition that can lead to heart failure. nih.gov |

| Neuroinflammation | COX-2 Inhibition | A series of (aza)indazole derivatives were developed as highly selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. One lead compound showed potent COX-2 inhibition and was successfully developed into a PET tracer for imaging neuroinflammation. nih.gov |

| Antimicrobial Agents | Dual Antimicrobial/Anti-inflammatory | 2H-indazole derivatives have been synthesized and shown to possess potent activity against protozoa like Giardia intestinalis and Entamoeba histolytica, in some cases being more active than the standard drug metronidazole (B1676534). mdpi.com |

These examples highlight the remarkable adaptability of the indazole scaffold. By leveraging this chemical framework, researchers are continuing to explore new therapeutic avenues, with numerous compounds currently in pre-clinical development for a variety of diseases. benthamdirect.comresearchgate.net

Q & A

Basic Research Question

- HPLC-MS : Quantifies purity (>95%) and detects hydrolytic degradation products (e.g., free carboxylic acid) .

- NMR (¹H/¹³C) : Confirms structural integrity; δ 3.7–4.2 ppm (ester –OCH₃) and δ 6.8–8.2 ppm (indazole aromatic protons) are diagnostic .

- Stability studies : Store at –20°C in anhydrous conditions to prevent ester hydrolysis. Accelerated degradation tests (40°C/75% RH) can predict shelf life .

How does the electronic environment of the indazole ring influence the reactivity of the ester group in this compound during functionalization reactions?

Advanced Research Question

The electron-withdrawing chloro substituent at position 6 of the indazole ring increases the electrophilicity of the adjacent ester carbonyl, facilitating nucleophilic attacks (e.g., aminolysis or reduction). Computational studies (DFT) reveal:

- Electrostatic potential maps : Highlight partial positive charge on the ester carbonyl due to conjugation with the indazole π-system .

- Kinetic vs. thermodynamic control : Steric hindrance from the indazole ring favors kinetically controlled products in reactions with bulky nucleophiles .

What computational methods are suitable for predicting the physicochemical properties (e.g., logP, solubility) of this compound, and how do they align with experimental data?

Advanced Research Question

- Lipinski’s Rule of Five : Predicted logP = 0.93 (via JChem ) aligns with experimental HPLC-derived logD₇.₄ = 0.92, confirming moderate lipophilicity .

- Solubility : COSMO-RS simulations predict poor aqueous solubility (0.1–1 mg/mL), validated by nephelometry in phosphate buffer (pH 7.4) .

- Polar surface area (PSA) : Calculated PSA = 52.3 Ų suggests limited blood-brain barrier permeability, relevant for pharmacological studies .

How can discrepancies in spectroscopic data (e.g., NMR or IR) between theoretical predictions and experimental observations for this compound be resolved?

Advanced Research Question

- Solvent effects : Simulated NMR shifts (GIAO/DFT) in DMSO-d₆ vs. CDCl₃ must account for solvent-induced deshielding of aromatic protons .

- Tautomerism : Indazole NH tautomerization (1H vs. 2H forms) may cause splitting in ¹H NMR; dynamic NMR experiments at variable temperatures can resolve this .

- IR carbonyl stretches : Experimental ester C=O stretches (~1740 cm⁻¹) may deviate from DFT predictions due to crystal packing effects .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (evidenced by H333 hazard code) .

- Waste disposal : Segregate organic waste and neutralize acidic byproducts before disposal via licensed contractors .

What strategies can mitigate competing side reactions during the synthesis of this compound derivatives?

Advanced Research Question

- Protecting groups : Temporarily block reactive NH sites on indazole using Boc or Fmoc groups to prevent unwanted alkylation .

- Catalytic optimization : Palladium catalysts (e.g., Pd/C) can suppress dimerization during coupling reactions .

- In situ monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.